molecular formula C9H5BrFNO B13897933 5-bromo-7-fluoro-2H-isoquinolin-1-one

5-bromo-7-fluoro-2H-isoquinolin-1-one

Katalognummer: B13897933
Molekulargewicht: 242.04 g/mol
InChI-Schlüssel: HROQRKXNTNZUPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-7-fluoro-2H-isoquinolin-1-one: is a heterocyclic organic compound that belongs to the isoquinolinone family. This compound is characterized by the presence of bromine and fluorine atoms at the 5th and 7th positions, respectively, on the isoquinolinone ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-fluoro-2H-isoquinolin-1-one typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and fluorination of isoquinolinone derivatives under controlled conditions. The reaction conditions often involve the use of brominating and fluorinating agents, such as N-bromosuccinimide (NBS) and Selectfluor, respectively .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, high yield, and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-7-fluoro-2H-isoquinolin-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoquinolinone derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

5-bromo-7-fluoro-2H-isoquinolin-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-bromo-7-fluoro-2H-isoquinolin-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-bromo-7-fluoro-2H-isoquinolin-1-one is unique due to the presence of both bromine and fluorine atoms on the isoquinolinone ring. This dual substitution can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C9H5BrFNO

Molekulargewicht

242.04 g/mol

IUPAC-Name

5-bromo-7-fluoro-2H-isoquinolin-1-one

InChI

InChI=1S/C9H5BrFNO/c10-8-4-5(11)3-7-6(8)1-2-12-9(7)13/h1-4H,(H,12,13)

InChI-Schlüssel

HROQRKXNTNZUPN-UHFFFAOYSA-N

Kanonische SMILES

C1=CNC(=O)C2=C1C(=CC(=C2)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.